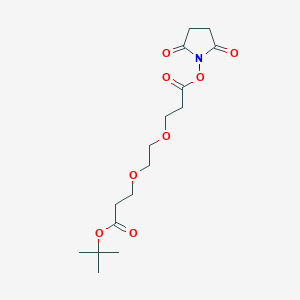

t-Butoxycarbonyl-PEG2-NHS ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 3-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO8/c1-16(2,3)24-14(20)6-8-22-10-11-23-9-7-15(21)25-17-12(18)4-5-13(17)19/h4-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTSOBOMOTXJAAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCOCCC(=O)ON1C(=O)CCC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to t-Butoxycarbonyl-PEG2-NHS Ester: A Heterobifunctional Linker for Advanced Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the function and applications of t-Butoxycarbonyl-PEG2-NHS ester, a versatile heterobifunctional crosslinker. This document provides a comprehensive overview of its properties, detailed experimental protocols, and its role in sophisticated bioconjugation strategies, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Core Functionality and Applications

This compound is a chemical tool designed for the covalent modification of biomolecules. Its structure features three key components:

-

A t-Butoxycarbonyl (Boc) protected amine: This protecting group allows for the sequential introduction of different molecules. The Boc group is stable under many reaction conditions but can be readily removed under mildly acidic conditions to reveal a primary amine.[1][2] This primary amine can then be reacted with other molecules, such as targeting ligands or payloads.

-

A short polyethylene (B3416737) glycol (PEG) spacer (PEG2): The two-unit PEG linker is a hydrophilic spacer that increases the water solubility of the molecule and the resulting conjugate.[3][4] This can be crucial for preventing aggregation of hydrophobic drug payloads and improving the pharmacokinetic properties of the final bioconjugate.[5][6]

-

An N-hydroxysuccinimide (NHS) ester: This is a highly reactive group that efficiently forms stable amide bonds with primary amines, such as the side chains of lysine (B10760008) residues on proteins or antibodies.[3][] The reaction is specific and proceeds readily at neutral to slightly basic pH.[8][9]

The primary applications of this compound lie in the fields of:

-

Drug Delivery: As a linker in the synthesis of ADCs, where it connects a cytotoxic drug to a monoclonal antibody, enabling targeted delivery to cancer cells.

-

PROTAC Development: In the construction of PROTACs, it serves as the linker connecting a target protein-binding ligand and an E3 ligase-binding ligand.[10]

-

Bioconjugation and Surface Modification: For the attachment of molecules to proteins, peptides, amine-modified oligonucleotides, or other amine-containing surfaces to enhance their properties or introduce new functionalities.[4][11]

Physicochemical Properties

Quantitative data for this compound is summarized in the table below. This information is crucial for designing and executing successful conjugation experiments.

| Property | Value | Reference(s) |

| Molecular Formula | C16H26N2O8 | [12] |

| Molecular Weight | 374.39 g/mol | [12] |

| Purity | Typically ≥95% | [13] |

| Appearance | White solid | [] |

| Solubility | Soluble in DCM, DMSO | [] |

| Storage Conditions | Store at 2-8°C, protect from moisture | [] |

Experimental Protocols

This section provides detailed methodologies for the key reactions involving this compound: the NHS ester reaction with a primary amine and the subsequent deprotection of the Boc group.

Protocol 1: Conjugation of this compound to a Protein via NHS Ester Reaction

This protocol describes the general procedure for labeling a protein with the linker.

Materials:

-

This compound

-

Protein to be labeled (e.g., antibody)

-

Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5[8]

-

Anhydrous DMSO or DMF

-

Desalting column (e.g., gel filtration)

-

Quenching solution (optional): 1 M Tris-HCl, pH 7.4

Procedure:

-

Protein Preparation: Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL.[8] Ensure the buffer does not contain primary amines (e.g., Tris), as these will compete with the reaction.[9]

-

NHS Ester Solution Preparation: Immediately before use, dissolve the this compound in a small amount of anhydrous DMSO or DMF to a concentration of 10 mg/mL. The NHS ester is moisture-sensitive and will hydrolyze in aqueous solutions.[9]

-

Conjugation Reaction: Add a 5-10 fold molar excess of the dissolved NHS ester to the protein solution.[15] Gently mix and incubate the reaction for 1-2 hours at room temperature or overnight on ice.[8]

-

Quenching (Optional): To stop the reaction, add the quenching solution to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.

-

Purification: Remove excess, unreacted linker and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).[15]

-

Characterization: Characterize the resulting conjugate to determine the degree of labeling using techniques such as UV-Vis spectroscopy, MALDI-TOF mass spectrometry, or HPLC.

Protocol 2: Deprotection of the Boc Group

This protocol outlines the removal of the Boc protecting group to expose the primary amine for further conjugation.

Materials:

-

Boc-protected PEGylated compound

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate solution (for neutralization)

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

-

Rotary evaporator

Procedure:

-

Reaction Setup: Dissolve the Boc-protected compound in anhydrous DCM (e.g., at a concentration of 0.1 M).[1]

-

Acid Treatment: Add TFA to the solution to a final concentration of 25-50% (v/v).[1]

-

Reaction: Stir the reaction mixture at room temperature for 30 minutes to 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The deprotected product will be more polar than the starting material.[1]

-

Work-up:

-

Direct Evaporation: Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. The product will be obtained as a TFA salt.

-

Neutralization (for free amine): Dilute the reaction mixture with DCM and carefully wash with saturated sodium bicarbonate solution to neutralize the excess TFA. Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the free amine.[1]

-

-

Characterization: Confirm the complete removal of the Boc group by techniques such as NMR or mass spectrometry.

Visualizing Workflows and Mechanisms

The following diagrams, generated using the DOT language, illustrate a typical experimental workflow and a key signaling pathway relevant to the applications of this compound.

Experimental Workflow: Synthesis of an Antibody-Drug Conjugate (ADC)

This workflow outlines the sequential steps involved in constructing an ADC using the heterobifunctional linker.

Caption: A typical workflow for the synthesis of an Antibody-Drug Conjugate.

Signaling Pathway: Mechanism of Action of an Antibody-Drug Conjugate

This diagram illustrates the pathway by which an ADC, once administered, targets and kills cancer cells.

Caption: The mechanism of action of an Antibody-Drug Conjugate leading to cancer cell death.

This guide provides a foundational understanding of this compound for researchers and professionals in drug development. For specific applications, further optimization of the provided protocols may be necessary. Always refer to the manufacturer's instructions and relevant literature for the most up-to-date information.

References

- 1. benchchem.com [benchchem.com]

- 2. BOC-NH-PEG2-NH2, 153086-78-3 - Biopharma PEG [biochempeg.com]

- 3. This compound, 2411681-93-9 | BroadPharm [broadpharm.com]

- 4. t-Boc-N-amido-PEG2-NHS ester, 2183440-73-3 | BroadPharm [broadpharm.com]

- 5. mdpi.com [mdpi.com]

- 6. Monodispersed PEG Linkers Enhance Antibody–Drug Conjugates (ADCs) [protocols.io]

- 8. lumiprobe.com [lumiprobe.com]

- 9. broadpharm.com [broadpharm.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. researchgate.net [researchgate.net]

- 12. glycomindsynth.com [glycomindsynth.com]

- 13. T-Boc-N-amido-PEG2-NHS ester | CAS: 2183440-73-3 | AxisPharm [axispharm.com]

- 15. glenresearch.com [glenresearch.com]

An In-depth Technical Guide to t-Butoxycarbonyl-PEG2-NHS Ester: Structure, Properties, and Applications in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

t-Butoxycarbonyl-PEG2-NHS ester is a heterobifunctional crosslinker integral to modern bioconjugation, drug delivery, and proteomics. This molecule features a tert-butyloxycarbonyl (Boc)-protected amine, a short diethylene glycol (PEG2) spacer, and a highly reactive N-hydroxysuccinimide (NHS) ester. This unique combination of functional groups allows for a two-stage conjugation strategy, making it a valuable tool in the synthesis of complex biomolecules such as antibody-drug conjugates (ADCs) and PROTACs (PROteolysis TArgeting Chimeras).

The PEG2 spacer enhances the aqueous solubility of the molecule and the resulting conjugate, which can reduce aggregation and improve the pharmacokinetic properties of the modified biomolecule.[1] The NHS ester facilitates efficient covalent bond formation with primary amines, such as the side chain of lysine (B10760008) residues on proteins, under mild conditions.[2] The Boc protecting group provides an orthogonal handle for subsequent modifications; it remains stable during the initial NHS ester conjugation and can be selectively removed under acidic conditions to reveal a primary amine for further functionalization.[3] This guide provides a comprehensive overview of the chemical structure, properties, and common applications of this compound, including detailed experimental protocols.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a Boc-protected amine at one terminus, a diethylene glycol spacer in the middle, and an NHS ester at the other terminus.

Table 1: General Properties of this compound

| Property | Value |

| Chemical Formula | C₁₆H₂₅NO₈ |

| Molecular Weight | 359.37 g/mol |

| Appearance | White to off-white solid |

| Purity | Typically ≥95% |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Solubility | Soluble in organic solvents such as DMSO, DMF, and dichloromethane (B109758) (DCM) |

| Storage Conditions | Store at -20°C, desiccated to prevent hydrolysis of the NHS ester |

Reaction Mechanisms

The utility of this compound lies in the distinct reactivity of its terminal functional groups: the NHS ester and the Boc-protected amine.

NHS Ester Reaction with Primary Amines

The NHS ester reacts with primary amines, such as the ε-amino group of lysine residues on a protein, through nucleophilic acyl substitution.[] The reaction proceeds efficiently at a slightly basic pH (typically 7.2-8.5) to form a stable and irreversible amide bond.[] The N-hydroxysuccinimide is released as a byproduct.[]

Caption: Reaction mechanism of this compound with a primary amine.

Boc Group Deprotection

The Boc protecting group is stable under the conditions required for the NHS ester conjugation but can be readily removed under acidic conditions to expose a primary amine.[3] This is typically achieved using trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[5]

Caption: Acid-catalyzed deprotection of the Boc group.

Experimental Protocols

The following protocols provide a general framework for the use of this compound in bioconjugation. Optimization may be required for specific applications.

Protocol 1: Conjugation of this compound to a Protein

This protocol outlines the steps for conjugating the NHS ester to primary amines on a protein.

Materials:

-

Protein of interest in an amine-free buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4)

-

This compound

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)[]

Procedure:

-

Protein Preparation: Prepare a solution of the protein at a concentration of 1-10 mg/mL in an amine-free buffer.[7]

-

Reagent Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 10 mM.[8] The NHS ester is moisture-sensitive and will hydrolyze in aqueous solutions.[8]

-

Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved this compound to the protein solution.[7] The final concentration of the organic solvent should not exceed 10% of the total reaction volume to avoid protein denaturation.[8]

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.[3]

-

Quenching: Quench the reaction by adding a quenching buffer to a final concentration of 50-100 mM to react with any unreacted NHS ester.[] Incubate for 15-30 minutes at room temperature.

-

Purification: Remove excess reagent and byproducts by SEC or dialysis against an appropriate buffer.[][9]

Protocol 2: Boc Deprotection of the PEGylated Protein

This protocol describes the removal of the Boc group to expose a primary amine for further conjugation.

Materials:

-

Boc-protected PEGylated protein

-

Trifluoroacetic acid (TFA)

-

Anhydrous dichloromethane (DCM)

-

Neutralization buffer (e.g., saturated sodium bicarbonate)

-

Purification system (e.g., SEC or dialysis)

Procedure:

-

Dissolution: Dissolve the lyophilized Boc-protected PEGylated protein in a minimal amount of anhydrous DCM.

-

Deprotection Reaction: Add a solution of 20-50% TFA in DCM to the protein solution.[5]

-

Incubation: Incubate the reaction for 30-60 minutes at room temperature. Monitor the reaction progress using an appropriate analytical technique (e.g., mass spectrometry).

-

Solvent Removal: Remove the TFA and DCM under a stream of nitrogen or by rotary evaporation.

-

Purification: Purify the deprotected protein conjugate using SEC or dialysis to remove residual TFA and byproducts.[9]

Logical Workflow for Two-Step Conjugation

The following diagram illustrates a typical workflow for a two-step conjugation process using this compound.

Caption: A logical workflow for a two-step bioconjugation process.

Characterization of Conjugates

Successful conjugation and deprotection should be confirmed using appropriate analytical techniques.

Table 3: Analytical Techniques for Characterization

| Technique | Purpose |

| SDS-PAGE | To visualize the increase in molecular weight of the protein after PEGylation. |

| Mass Spectrometry (MS) | To confirm the mass of the conjugate and determine the degree of PEGylation. |

| HPLC (e.g., SEC, RP-HPLC) | To assess the purity of the conjugate and separate different PEGylated species.[] |

| NMR Spectroscopy | To confirm the presence of the PEG linker and the removal of the Boc group in the final product. |

Troubleshooting

Table 4: Common Issues and Solutions

| Issue | Potential Cause | Suggested Solution |

| Low conjugation efficiency | Hydrolysis of the NHS ester.[2] | Use anhydrous solvents and prepare the NHS ester solution immediately before use. Ensure the reaction buffer is free of primary amines. |

| Low protein concentration. | Increase the protein concentration or the molar excess of the NHS ester. | |

| Protein precipitation | High concentration of organic solvent. | Keep the organic solvent concentration below 10% of the total reaction volume. |

| Incomplete Boc deprotection | Insufficient acid concentration or reaction time. | Increase the TFA concentration or extend the incubation time. Monitor the reaction closely.[10] |

Conclusion

This compound is a versatile and powerful tool for researchers in drug development and the life sciences. Its heterobifunctional nature allows for controlled, sequential conjugations, enabling the synthesis of complex and well-defined biomolecules. By understanding its chemical properties and employing optimized protocols for conjugation and deprotection, scientists can effectively leverage this crosslinker to advance their research in areas such as targeted drug delivery, diagnostics, and fundamental protein science.

References

- 1. nbinno.com [nbinno.com]

- 2. glenresearch.com [glenresearch.com]

- 3. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 7. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]

- 8. broadpharm.com [broadpharm.com]

- 9. Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGylated scFv - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Mechanism of Action of t-Boc-PEG2-NHS Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of action of t-Boc-PEG2-NHS ester, a heterobifunctional linker widely utilized in bioconjugation, drug delivery, and the development of novel therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[1][2][3][4][5] This document details the chemistry of its reactive moieties, presents quantitative data on reaction kinetics, provides detailed experimental protocols, and illustrates key processes through diagrams.

Core Principles and Mechanism of Action

The t-Boc-PEG2-NHS ester is a versatile chemical tool composed of three key functional components:

-

N-Hydroxysuccinimide (NHS) Ester: An amine-reactive group that enables the covalent conjugation to biomolecules.

-

Polyethylene Glycol (PEG) Linker: A short, hydrophilic PEG2 spacer that enhances solubility and provides spatial separation between the conjugated molecules.[6][][8]

-

tert-Butoxycarbonyl (t-Boc) Protecting Group: A protecting group for a primary amine, allowing for sequential and controlled conjugation reactions.[3][6][][8]

The overall mechanism of action involves a two-step process:

-

Amine Conjugation via NHS Ester: The NHS ester reacts with primary amines (e.g., the ε-amine of lysine (B10760008) residues or the N-terminus of proteins) through nucleophilic acyl substitution to form a stable and irreversible amide bond.[4] This reaction is highly efficient under physiological to slightly alkaline conditions.

-

Deprotection of the t-Boc Group: The t-Boc group is subsequently removed under acidic conditions to reveal a primary amine. This newly exposed amine can then be used for further conjugation, enabling the synthesis of complex bioconjugates.

The Chemistry of NHS Ester Conjugation

The reaction between an NHS ester and a primary amine is a cornerstone of bioconjugation. The primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a tetrahedral intermediate, which then collapses, releasing the N-hydroxysuccinimide leaving group and forming a stable amide bond.

The efficiency of this reaction is highly dependent on pH. While the reaction proceeds at a reasonable rate at physiological pH, it is most efficient in the pH range of 8.0-9.0. This is because a higher pH increases the concentration of the deprotonated, nucleophilic form of the primary amine. However, at higher pH values, the competing hydrolysis of the NHS ester also increases, which can reduce the overall yield of the desired conjugate.

The Role of the PEG2 Spacer

The inclusion of a short diethylene glycol (PEG2) spacer offers several advantages in bioconjugation:

-

Enhanced Solubility: The hydrophilic nature of the PEG chain increases the aqueous solubility of the linker and the resulting conjugate, which is particularly beneficial when working with hydrophobic molecules.[6][][8]

-

Flexibility and Reduced Steric Hindrance: The PEG spacer provides a flexible connection between the conjugated molecules, which can help to maintain their biological activity by reducing steric hindrance.

-

Reduced Immunogenicity: PEGylation, the process of attaching PEG chains to molecules, has been shown to reduce the immunogenicity of therapeutic proteins.[]

The t-Boc Protecting Group and Deprotection

The t-Boc group is a widely used protecting group for amines due to its stability under a variety of conditions and its facile removal under acidic conditions. The deprotection is typically achieved using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent. The mechanism involves the protonation of the carbonyl oxygen of the t-Boc group, followed by the loss of isobutylene (B52900) and carbon dioxide to yield the free amine.

Quantitative Data

The following tables summarize key quantitative data related to the reactions of NHS esters and the deprotection of the t-Boc group. It is important to note that these are general values for NHS esters and t-Boc deprotection, and the specific rates and yields for t-Boc-PEG2-NHS ester may vary depending on the specific reaction conditions and substrates.

Table 1: Half-life of NHS Esters at Various pH Values

| pH | Temperature (°C) | Half-life |

| 7.0 | 25 | 4-5 hours |

| 8.0 | 25 | 1 hour |

| 8.5 | 25 | 30 minutes |

| 9.0 | 25 | <10 minutes |

Table 2: Typical Conditions for t-Boc Deprotection

| Reagent | Solvent | Temperature (°C) | Time |

| 20-50% TFA | Dichloromethane (DCM) | Room Temperature | 1-2 hours |

| 4M HCl | Dioxane | Room Temperature | 1-2 hours |

| 4M HCl | Methanol | Room Temperature | 1-2 hours |

Experimental Protocols

Protocol for Protein Labeling with t-Boc-PEG2-NHS Ester

This protocol provides a general guideline for the conjugation of a protein with t-Boc-PEG2-NHS ester.

Materials:

-

Protein of interest

-

t-Boc-PEG2-NHS ester

-

Amine-free buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 7.2-8.5)

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

-

Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)

-

Purification column (e.g., size-exclusion chromatography)

Procedure:

-

Protein Preparation: Dissolve the protein in the amine-free buffer at a concentration of 1-10 mg/mL.

-

Linker Preparation: Immediately before use, dissolve the t-Boc-PEG2-NHS ester in a small amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL).

-

Conjugation Reaction: Add a 10- to 20-fold molar excess of the t-Boc-PEG2-NHS ester stock solution to the protein solution. Gently mix and incubate for 1-2 hours at room temperature or overnight at 4°C.

-

Quenching: Add the quenching reagent to the reaction mixture to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 30 minutes at room temperature.

-

Purification: Purify the conjugate to remove unreacted linker and byproducts using a size-exclusion chromatography column or dialysis.

Protocol for t-Boc Deprotection

This protocol describes the removal of the t-Boc protecting group from the conjugated molecule.

Materials:

-

t-Boc-PEG2-conjugated molecule

-

Dichloromethane (DCM) or dioxane

-

Trifluoroacetic acid (TFA) or 4M HCl in dioxane

-

Neutralizing base (e.g., triethylamine (B128534) or diisopropylethylamine)

Procedure:

-

Dissolution: Dissolve the t-Boc protected conjugate in DCM or dioxane.

-

Acid Treatment: Add a solution of 20-50% TFA in DCM or an equal volume of 4M HCl in dioxane to the dissolved conjugate.

-

Reaction: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by a suitable analytical method (e.g., LC-MS).

-

Work-up: Remove the solvent and excess acid under reduced pressure.

-

Neutralization (Optional): If the free amine is required, dissolve the resulting amine salt in a suitable solvent and neutralize with a mild base.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Mechanism of t-Boc-PEG2-NHS Ester Conjugation and Deprotection.

Caption: Experimental Workflow for Bioconjugation.

Caption: Role in PROTAC-Mediated Protein Degradation.

Impact on Signaling Pathways in Drug Development

The t-Boc-PEG2-NHS ester is a critical component in the synthesis of sophisticated therapeutic agents that can modulate cellular signaling pathways. A prime example is its use in the construction of PROTACs.[2][5]

PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's own ubiquitin-proteasome system.[5] A PROTAC consists of a ligand that binds to a target protein and another ligand that recruits an E3 ubiquitin ligase, connected by a linker. The t-Boc-PEG2-NHS ester serves as a versatile linker for connecting these two ligands.

By inducing the degradation of a target protein, a PROTAC can effectively shut down a signaling pathway that is dependent on that protein. For example, if the target protein is a kinase that is hyperactive in a cancer cell, its degradation will lead to the inhibition of the downstream signaling cascade, ultimately resulting in cell cycle arrest or apoptosis. The use of the t-Boc-PEG2-NHS ester in the synthesis of such PROTACs is therefore instrumental in the development of novel cancer therapies.

References

- 1. purepeg.com [purepeg.com]

- 2. Boc-NH-PEG2-C2-NHS ester - Immunomart [immunomart.com]

- 3. medkoo.com [medkoo.com]

- 4. PEG NHS ester, Amine Reactive Reagent | BroadPharm [broadpharm.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. t-Boc-N-amido-PEG2-CH2CO2-NHS ester, 911102-04-0 | BroadPharm [broadpharm.com]

- 8. t-Boc-N-amido-PEG2-NHS ester, 2183440-73-3 | BroadPharm [broadpharm.com]

The Strategic Role of the t-Boc Protecting Group in Advanced PEGylation

A Technical Guide for Drug Development Professionals

Introduction: The Challenge of Controlled Bioconjugation

PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to therapeutic molecules, is a cornerstone of modern drug development. It is a proven strategy to enhance the pharmacokinetic and pharmacodynamic properties of peptides, proteins, and small molecules by increasing their hydrodynamic size.[1] This modification can lead to a longer circulation half-life, improved solubility, reduced immunogenicity, and decreased susceptibility to proteolytic degradation.[1][2][3]

However, the successful synthesis of complex, multifunctional drug conjugates requires precise control over the reactivity of various functional groups. This is where protecting groups become indispensable. The tert-butyloxycarbonyl (Boc or t-Boc) group is one of the most widely used protecting groups for amines due to its stability under various conditions and its clean, acid-labile removal.[4][5] In the context of PEGylation, t-Boc protection is critical for the stepwise assembly of sophisticated bioconjugates, enabling the creation of targeted drug delivery systems, antibody-drug conjugates (ADCs), and other advanced therapeutics.[6][7] This guide provides an in-depth examination of the t-Boc group's role, chemistry, and practical application in PEGylation workflows.

The Chemistry of the t-Boc Protecting Group

The efficacy of the t-Boc group lies in its unique chemical properties. It forms a carbamate (B1207046) linkage with an amine, effectively masking its nucleophilicity.[8][9] This protection is robust under neutral and basic conditions but can be readily cleaved under mild acidic conditions, a characteristic that is fundamental to its utility.[5]

Protection of Amines

The introduction of the t-Boc group is typically achieved by reacting an amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O or "Boc anhydride") in the presence of a base.[5][10] The amine acts as a nucleophile, attacking one of the carbonyl carbons of the Boc anhydride. This is followed by the collapse of the tetrahedral intermediate and the loss of a t-butyl carbonate leaving group, which subsequently decomposes into carbon dioxide and t-butoxide.[9][10]

Deprotection of t-Boc Amines

The defining characteristic of the t-Boc group is its lability in the presence of acid.[5] Deprotection is most commonly accomplished using trifluoroacetic acid (TFA), often in a dichloromethane (B109758) (DCM) solution.[10][11] The mechanism involves the protonation of the carbamate's carbonyl oxygen by the acid. This is followed by the cleavage of the carbon-oxygen bond to release the highly stable tert-butyl cation and a carbamic acid intermediate. This carbamic acid is unstable and rapidly decarboxylates, releasing carbon dioxide and the free amine, which is typically protonated by the acid to form an ammonium (B1175870) salt (e.g., a TFA salt).[8][9][12]

The formation of the electrophilic tert-butyl cation can sometimes lead to side reactions with sensitive amino acid residues like tryptophan or cysteine.[4][13] To prevent this, "scavenger" molecules such as triisopropylsilane (B1312306) (TIS) or phenol (B47542) are often included in the deprotection cocktail to trap the cation.[11]

The Core Role of t-Boc in Stepwise PEGylation

In the synthesis of advanced bioconjugates, it is often necessary to attach different molecules to the same PEG linker. Heterobifunctional PEG linkers, which possess distinct reactive groups at either end (e.g., an amine and a carboxylic acid), are essential tools for this purpose. The t-Boc group enables a powerful strategy of "orthogonal protection," where one functional group can be selectively deprotected and reacted without affecting another.[14]

A typical workflow involves a PEG linker with a stable functional group at one end (e.g., an NHS ester or carboxylic acid) and a t-Boc-protected amine at the other.[6][15] This allows for a controlled, two-step conjugation process:

-

First Conjugation: The unprotected functional group is reacted with the first target molecule (e.g., a protein or peptide).

-

Deprotection: The t-Boc group is selectively removed with acid to expose the primary amine.

-

Second Conjugation: The newly deprotected amine is reacted with a second molecule (e.g., a targeting ligand, a fluorescent dye, or another drug).

This stepwise approach, enabled by the t-Boc group, is fundamental to building complex, multifunctional therapeutic agents.[16][17]

Quantitative Data Summary

The efficiency of t-Boc protection and deprotection is influenced by several factors, including reagents, solvents, temperature, and reaction time. The following tables summarize typical conditions cited in established protocols.

Table 1: Summary of Typical Conditions for t-Boc Protection

| Parameter | Condition | Notes | Reference(s) |

|---|---|---|---|

| Reagent | Di-tert-butyl dicarbonate (Boc₂O) | Typically 1.2 to 3 equivalents relative to the amine. | [18][19] |

| Base | DIPEA, NaOH, NaHCO₃, TEA | 1.5 to 6 equivalents are common to neutralize the acid byproduct. | [18][19] |

| Solvent | Dichloromethane (DCM), THF, Water, PEG-400 | Choice depends on the solubility of the PEG derivative. PEG-400 can serve as an eco-friendly medium. | [18][19][20] |

| Temperature | 0°C to Room Temperature (20-25°C) | Reactions are often started at 0°C and then warmed to room temperature. | [18] |

| Reaction Time | 3 to 12 hours | Progress should be monitored by TLC or LC-MS. |[18][19] |

Table 2: Summary of Typical Conditions for t-Boc Deprotection

| Parameter | Condition | Notes | Reference(s) |

|---|---|---|---|

| Acid Reagent | Trifluoroacetic Acid (TFA) | HCl in dioxane is a common alternative. | [5][11][19] |

| Concentration | 20-50% (v/v) TFA in DCM | Higher concentrations (up to 100% TFA) may be used but can increase side reactions. | [5][11][16] |

| Scavengers | Triisopropylsilane (TIS), Phenol | 2.5-5% (v/v) is added to trap the tert-butyl cation, protecting sensitive residues. | [11] |

| Solvent | Dichloromethane (DCM) | Ensures good solubility for the PEG conjugate and acid. | [11][16] |

| Temperature | 0°C to Room Temperature (20-25°C) | Reactions are often initiated at 0°C to control the initial rate. | [11] |

| Reaction Time | 30 minutes to 2 hours | Progress is monitored until the starting material is consumed. |[11][16] |

Detailed Experimental Protocols

The following protocols provide detailed methodologies for the protection and deprotection steps in a typical PEGylation workflow.

Protocol 1: N-Boc Protection of an Amino-PEG Derivative

This protocol is adapted from general procedures for the N-tert-butoxycarbonylation of amines.[18][19]

-

Dissolution: Dissolve the amino-PEG starting material (1 equivalent) in dichloromethane (DCM) to a concentration of approximately 0.1 M.

-

Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (6 equivalents) to the solution.

-

Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O) (2 equivalents) to the reaction mixture.

-

Reaction: Stir the reaction at room temperature for 3-5 hours.

-

Monitoring: Monitor the reaction for the disappearance of the starting material using a suitable method, such as a Kaiser test (to detect free primary amines) or LC-MS.[18]

-

Workup: Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Purification: Dissolve the residue in a minimal amount of DCM and precipitate the product by adding cold diethyl ether. Isolate the solid product by centrifugation or filtration. Further purification can be achieved by size exclusion or reverse-phase chromatography if necessary.

Protocol 2: t-Boc Deprotection of a PEGylated Conjugate

This protocol provides a standard method for removing the t-Boc group using a TFA/DCM system.[11][16]

-

Preparation: Dissolve the t-Boc-protected PEG conjugate in DCM to a concentration of 0.1-0.2 M. If the material is lyophilized from a buffer, ensure it is completely anhydrous.

-

Cooling: Cool the solution to 0°C in an ice bath.

-

Scavenger Addition (Optional): If the conjugate contains acid-sensitive residues, add triisopropylsilane (TIS) to a final concentration of 2.5-5% (v/v).

-

Acid Addition: Slowly add trifluoroacetic acid (TFA) to the desired final concentration (e.g., 50% v/v).

-

Reaction: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring.

-

Monitoring: Monitor the reaction progress by LC-MS or HPLC until the starting material is fully consumed (typically 1-2 hours).[11]

-

Solvent Removal: Upon completion, concentrate the reaction mixture under reduced pressure (e.g., rotary evaporation) to remove the DCM and excess TFA.

-

TFA Removal: To remove residual TFA, co-evaporate the residue with toluene (B28343) (3 times).[11]

-

Product Isolation: The resulting TFA salt of the deprotected amine can often be used directly. Alternatively, the product can be isolated by precipitation with cold diethyl ether.[11][16] For neutralization, the residue can be dissolved in an organic solvent and washed with a saturated aqueous solution of sodium bicarbonate.[11]

Conclusion

The t-Boc protecting group is a powerful and versatile tool in the field of PEGylation and bioconjugation. Its robust stability and predictable, clean removal under mild acidic conditions provide the chemical precision required to construct complex, multifunctional drug molecules. By enabling the selective and stepwise functionalization of PEG linkers, the t-Boc strategy allows researchers and drug developers to design and synthesize next-generation therapeutics with enhanced targeting, imaging, and delivery capabilities. A thorough understanding of its chemistry and practical application is essential for leveraging its full potential in advancing modern medicine.

References

- 1. The impact of PEGylation on biological therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. bachem.com [bachem.com]

- 3. Frontiers | Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) [frontiersin.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. benchchem.com [benchchem.com]

- 6. vectorlabs.com [vectorlabs.com]

- 7. t-Boc Amine PEG Amine, HCl Salt - JenKem Technology USA [jenkemusa.com]

- 8. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. jk-sci.com [jk-sci.com]

- 11. benchchem.com [benchchem.com]

- 12. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 13. BOC Protection and Deprotection [bzchemicals.com]

- 14. nbinno.com [nbinno.com]

- 15. t-Boc-N-amido-PEG1-acid, 1260092-44-1 | BroadPharm [broadpharm.com]

- 16. benchchem.com [benchchem.com]

- 17. t-Boc-N-Amido-PEG-amine | AxisPharm [axispharm.com]

- 18. rsc.org [rsc.org]

- 19. Amine Protection / Deprotection [fishersci.co.uk]

- 20. tandfonline.com [tandfonline.com]

A Technical Guide to the Solubility of t-Butoxycarbonyl-PEG2-NHS Ester

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of t-Butoxycarbonyl-PEG2-NHS ester (Boc-PEG2-NHS ester), a heterobifunctional crosslinker widely utilized in bioconjugation, drug delivery, and surface modification. Due to the limited availability of direct quantitative solubility data for this specific compound, this guide synthesizes information from structurally analogous molecules to provide a robust predictive assessment of its solubility in common laboratory solvents. Furthermore, detailed experimental protocols are provided to enable researchers to determine precise solubility parameters for their specific applications.

Core Concepts: Understanding the Solubility of Boc-PEG2-NHS Ester

The solubility of Boc-PEG2-NHS ester is governed by the interplay of its distinct chemical moieties: the lipophilic t-Butoxycarbonyl (Boc) group, the hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and the reactive N-hydroxysuccinimide (NHS) ester.

-

t-Butoxycarbonyl (Boc) Group: This bulky, nonpolar protecting group enhances solubility in nonpolar organic solvents.

-

Polyethylene Glycol (PEG) Linker: The two-unit PEG chain is hydrophilic and flexible, significantly contributing to the molecule's solubility in a range of polar solvents, including aqueous solutions. The PEG linker can increase the water solubility of the overall compound.[1][2]

-

N-hydroxysuccinimide (NHS) Ester: This reactive group is susceptible to hydrolysis, particularly in aqueous environments. Therefore, for bioconjugation reactions, the compound is typically first dissolved in a compatible organic solvent before being added to an aqueous reaction buffer.[3]

The combined influence of these groups results in a molecule with versatile solubility, accommodating a variety of reaction conditions.

Inferred and Analogous Solubility Data

| Solvent Classification | Solvent | Analogous Compound | Reported Solubility | Inferred Solubility for Boc-PEG2-NHS Ester |

| Polar Aprotic | Dimethyl sulfoxide (B87167) (DMSO) | Boc-NH-PEG3-NHS ester | 50 mg/mL | High |

| Dimethylformamide (DMF) | General PEG NHS Esters | Soluble | High | |

| Chlorinated | Dichloromethane (DCM) | t-Boc-N-amido-PEG2-NHS ester | Soluble[] | High |

| Aqueous | Water / Aqueous Buffers | General PEG Linkers | Hydrophilic PEG spacer increases solubility[1][2] | Moderate (with potential for hydrolysis) |

Interpretation: Based on the available data for closely related compounds, this compound is expected to be readily soluble in common polar aprotic solvents such as DMSO and DMF, as well as chlorinated solvents like dichloromethane.[5] Its hydrophilic PEG spacer suggests at least moderate solubility in aqueous media, although the reactivity of the NHS ester in water necessitates careful handling and is a critical consideration for experimental design.[1][2]

Experimental Protocol for Solubility Determination

For applications requiring precise quantitative solubility data, the following general experimental protocol, adapted from the widely recognized shake-flask method, is recommended.[6]

Objective: To determine the equilibrium solubility of this compound in a selection of solvents at a specified temperature.

Materials:

-

This compound

-

Selected solvents (e.g., DMSO, DMF, Dichloromethane, Acetonitrile, Water, Phosphate-Buffered Saline pH 7.4)

-

Analytical balance

-

Vials with screw caps

-

Vortex mixer

-

Rotator or shaker

-

Centrifuge

-

Calibrated HPLC or UV-Vis spectrophotometer

-

Syringe filters (if necessary for sample clarification)

Methodology:

-

Preparation of Saturated Solutions:

-

Accurately weigh a small amount of this compound (e.g., 5-10 mg) into a series of vials.

-

To each vial, add a known volume of the respective solvent (e.g., 1 mL).

-

Tightly cap the vials and vortex them vigorously for 2-5 minutes to facilitate dissolution.

-

Place the vials on a rotator or shaker at a constant temperature (e.g., 25 °C) for a sufficient equilibration time (e.g., 24 hours) to ensure saturation is reached.

-

-

Separation of Undissolved Solid:

-

After equilibration, visually inspect the vials for any undissolved solid.

-

Centrifuge the vials at a high speed (e.g., 10,000 x g) for 10-15 minutes to pellet any remaining solid.

-

-

Quantitative Analysis:

-

Carefully withdraw a known volume of the supernatant from each vial, ensuring no solid particles are transferred.

-

Dilute the supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted sample using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of the dissolved this compound.

-

Calculate the solubility in mg/mL or other appropriate units.

-

Visualization of Key Processes

To further aid in the understanding of the factors influencing solubility and the experimental workflow for its determination, the following diagrams are provided.

Diagram 1: Key structural components influencing the solubility of Boc-PEG2-NHS ester.

Diagram 2: A stepwise workflow for the experimental determination of solubility.

Conclusion

This compound is a versatile crosslinking agent with a solubility profile that allows for its use in a variety of solvent systems. While it is predicted to have high solubility in common organic solvents like DMSO, DMF, and DCM, its hydrophilic PEG spacer also confers some degree of aqueous solubility. For critical applications, it is strongly recommended that researchers perform their own solubility tests using the detailed protocol provided in this guide to ascertain the precise solubility in their specific solvent systems and experimental conditions. This will ensure the successful design and execution of bioconjugation and other modification strategies.

References

A Technical Guide to the Storage and Stability of Boc-PEG2-NHS Ester

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the critical parameters governing the storage and stability of Boc-PEG2-NHS ester, a bifunctional linker commonly employed in bioconjugation, drug delivery, and proteomics. Understanding these parameters is essential for ensuring the integrity and reactivity of the molecule, leading to reproducible and successful experimental outcomes.

Introduction to Boc-PEG2-NHS Ester

Boc-PEG2-NHS ester is a valuable chemical tool featuring a tert-butyloxycarbonyl (Boc)-protected amine, a short polyethylene (B3416737) glycol (PEG) spacer, and a reactive N-hydroxysuccinimide (NHS) ester. The Boc group provides a readily removable protecting group for the terminal amine, while the hydrophilic PEG spacer enhances solubility in aqueous media. The NHS ester allows for efficient and specific covalent modification of primary amines on biomolecules such as proteins, peptides, and antibodies, forming stable amide bonds. Given the reactive nature of the NHS ester, proper handling and storage are paramount to prevent premature hydrolysis and ensure its efficacy in conjugation reactions.

Recommended Storage and Handling

To maintain the integrity and reactivity of Boc-PEG2-NHS ester, it is crucial to adhere to strict storage and handling guidelines. The primary routes of degradation are hydrolysis of the NHS ester and potential degradation of the Boc-protecting group under acidic conditions.

Table 1: Recommended Storage Conditions for Boc-PEG2-NHS Ester

| Form | Temperature | Atmosphere | Light Conditions | Duration |

| Solid (Powder) | -20°C is recommended for long-term storage.[1][2] | Inert (e.g., Argon or Nitrogen) | Keep in the dark[1][3] | Months to years[1] |

| 0 - 4°C can be used for short-term storage.[1] | Days to weeks[1] | |||

| In Solvent | -80°C is recommended for long-term storage.[2] | Sealed vial | Keep in the dark | Up to 6 months[2] |

| -20°C can be used for shorter-term storage.[2] | Up to 1 month[2] |

Handling Guidelines:

-

Moisture Sensitivity: Boc-PEG2-NHS ester is highly sensitive to moisture. Always handle the solid compound in a dry environment, such as a glove box or under a stream of inert gas.

-

Solvent Preparation: When preparing solutions, use only anhydrous, amine-free solvents such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[4] Solutions should be prepared immediately before use whenever possible.

-

Aliquotting: For stock solutions, it is advisable to aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles and exposure to atmospheric moisture.

-

Shipping: The compound is generally stable for several weeks at ambient temperature during shipping.[1]

Stability of the NHS Ester Functional Group

The primary determinant of Boc-PEG2-NHS ester's stability in solution is the hydrolysis of the NHS ester. This reaction is highly dependent on pH and temperature.

Aqueous Stability and pH Dependence

The NHS ester is susceptible to hydrolysis, a reaction that competes with the desired amidation reaction with primary amines. The rate of hydrolysis is significantly influenced by the pH of the aqueous solution.

Table 2: Half-life of NHS Ester Hydrolysis at Different pH Values

| pH | Temperature (°C) | Half-life |

| 7.0 | 0 | 4 - 5 hours |

| 8.0 | 4 | 1 hour |

| 8.6 | 4 | 10 minutes |

Data presented is for general NHS esters and is expected to be comparable for Boc-PEG2-NHS ester.

As the pH increases, the concentration of the hydroxide (B78521) ion, a potent nucleophile, also increases, leading to a faster rate of hydrolysis. Therefore, while the amidation reaction is more efficient at a slightly alkaline pH (typically 7.2-8.5), a compromise must be made to minimize competing hydrolysis.

Stability in Organic Solvents

In anhydrous organic solvents like DMSO and DMF, the NHS ester is significantly more stable than in aqueous solutions due to the absence of water.[4] However, it is crucial to use high-purity, anhydrous solvents, as trace amounts of water can lead to gradual hydrolysis over time. Stock solutions in anhydrous DMSO or DMF should be stored at low temperatures (-20°C or -80°C) to maximize their shelf-life.

Reaction Pathways

The utility of Boc-PEG2-NHS ester in bioconjugation relies on the selective reaction of the NHS ester with primary amines. However, this is in direct competition with hydrolysis.

Caption: Competitive reaction pathways for Boc-PEG2-NHS ester.

Experimental Protocol: Assessing the Stability of Boc-PEG2-NHS Ester in Solution

This protocol outlines a method to determine the stability of a Boc-PEG2-NHS ester solution over time by monitoring the hydrolysis of the NHS ester. The release of N-hydroxysuccinimide (NHS) can be monitored spectrophotometrically, as NHS absorbs light at approximately 260 nm.[3][5]

Materials:

-

Boc-PEG2-NHS ester

-

Anhydrous DMSO

-

Reaction Buffer: 0.1 M sodium phosphate (B84403) buffer, pH 7.5 (or other amine-free buffer at the desired pH)

-

UV-Vis Spectrophotometer and quartz cuvettes

-

Temperature-controlled incubator or water bath

Procedure:

-

Preparation of Stock Solution:

-

Carefully weigh a precise amount of Boc-PEG2-NHS ester in a dry microcentrifuge tube.

-

Dissolve the solid in a known volume of anhydrous DMSO to prepare a concentrated stock solution (e.g., 10 mM). This should be done immediately before starting the experiment.

-

-

Initiation of Hydrolysis:

-

Equilibrate the Reaction Buffer to the desired experimental temperature (e.g., 25°C).

-

In a fresh microcentrifuge tube, add a specific volume of the pre-warmed Reaction Buffer.

-

To initiate the hydrolysis reaction, add a small volume of the Boc-PEG2-NHS ester stock solution to the Reaction Buffer to achieve a final concentration suitable for spectrophotometric analysis (e.g., 1 mM). Mix thoroughly by gentle vortexing.

-

-

Spectrophotometric Monitoring:

-

Immediately after mixing, transfer a sample of the reaction mixture to a quartz cuvette.

-

Measure the absorbance at 260 nm. This will be your time zero (T=0) reading.

-

Incubate the remaining reaction mixture at the chosen temperature.

-

At regular time intervals (e.g., every 30 minutes for the first few hours, then hourly), withdraw a sample from the reaction mixture and measure the absorbance at 260 nm.

-

-

Data Analysis:

-

Plot the absorbance at 260 nm versus time.

-

The absorbance will increase over time as the NHS ester hydrolyzes and releases NHS.

-

The rate of hydrolysis can be determined from the initial slope of the curve.

-

To determine the half-life (t½) of the NHS ester under these conditions, identify the time at which the absorbance reaches 50% of the maximum absorbance (which corresponds to complete hydrolysis). The maximum absorbance can be determined by either letting the reaction proceed to completion or by intentionally hydrolyzing a sample with a strong base.

-

Workflow Diagram:

References

PEGylation for Protein Modification: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

PEGylation, the process of covalently attaching polyethylene (B3416737) glycol (PEG) chains to a protein, is a cornerstone of biopharmaceutical development. This modification has proven to be a highly successful strategy for improving the pharmacokinetic and pharmacodynamic properties of therapeutic proteins. By increasing the hydrodynamic size, PEGylation extends the circulating half-life, enhances protein stability, and reduces immunogenicity. This guide provides a comprehensive technical overview of the core principles of protein PEGylation, including the evolution of PEGylation chemistry, detailed experimental protocols for key methodologies, and a summary of the impact on protein therapeutics, supported by quantitative data and visual diagrams.

Introduction to PEGylation

The concept of PEGylation emerged in the 1970s and has since become a multi-billion dollar technology in the pharmaceutical industry.[1] The covalent attachment of PEG, a non-toxic, non-immunogenic, and highly water-soluble polymer, to a protein can mask the protein's surface. This masking effect shields the protein from proteolytic enzymes and the host's immune system, thereby prolonging its presence in the bloodstream and reducing the potential for an adverse immune response.[2]

The benefits of PEGylation are multifaceted and include:

-

Extended Circulating Half-Life: The increased size of the PEG-protein conjugate significantly reduces its renal clearance rate.[3]

-

Reduced Immunogenicity and Antigenicity: The PEG chains can cover antigenic epitopes on the protein surface, making it less recognizable to the immune system.[2]

-

Enhanced Stability: PEGylation can protect proteins from degradation by proteolytic enzymes.[3]

-

Improved Solubility: The hydrophilic nature of PEG can increase the solubility of therapeutic proteins.

The Chemistry of PEGylation

The strategies for PEGylating proteins have evolved from non-specific methods to highly selective, site-specific approaches, often categorized into first and second-generation techniques.

First-Generation PEGylation

First-generation PEGylation typically involves the use of electrophilically activated PEGs that react with nucleophilic groups on the protein surface, most commonly the primary amines of lysine (B10760008) residues and the N-terminal α-amino group. These methods are often non-specific due to the abundance of lysine residues on the protein surface, leading to a heterogeneous mixture of PEGylated products with varying numbers of PEG chains attached at different locations.

Second-Generation (Site-Specific) PEGylation

To overcome the heterogeneity of first-generation products, second-generation PEGylation strategies focus on site-specific modification. This approach aims to attach a single PEG chain at a predetermined location on the protein, resulting in a more homogenous and well-defined product. This can be achieved by targeting specific amino acid residues or by utilizing enzymatic methods.

Key site-specific PEGylation strategies include:

-

N-Terminal PEGylation: By controlling the reaction pH, it is possible to selectively target the N-terminal α-amino group, which generally has a lower pKa than the ε-amino groups of lysine residues. Reductive alkylation using PEG-aldehyde is a common method for N-terminal modification.

-

Thiol-Specific PEGylation (Cysteine): This is a highly specific method that targets the sulfhydryl group of cysteine residues. Reagents like PEG-maleimide react specifically with free thiols. This is particularly effective for proteins with a single accessible cysteine or where one can be introduced through genetic engineering.

-

Enzymatic PEGylation: Enzymes such as transglutaminase can be used to catalyze the site-specific attachment of PEG to glutamine residues.

Quantitative Impact of PEGylation on Pharmacokinetics

The most significant advantage of PEGylation is the dramatic improvement in the pharmacokinetic profile of therapeutic proteins. This is primarily achieved by increasing the in vivo half-life and reducing clearance. The following tables summarize the pharmacokinetic parameters of several FDA-approved PEGylated drugs compared to their non-PEGylated counterparts.

| Drug | Protein | PEG Size (kDa) | Half-life (PEGylated) | Half-life (Non-PEGylated) | Reference(s) |

| Peginterferon alfa-2a (Pegasys) | Interferon alfa-2a | 40 (branched) | ~50 hours (absorption) | ~2.3 hours (absorption) | [4][5] |

| Peginterferon alfa-2b (PegIntron) | Interferon alfa-2b | 12 (linear) | ~4.6 hours (absorption) | ~2.3 hours (absorption) | [4] |

| Pegfilgrastim (Neulasta) | Filgrastim (G-CSF) | 20 (linear) | 15 - 80 hours | 3 - 4 hours | [6][7] |

| Certolizumab pegol (Cimzia) | Anti-TNF-α Fab' fragment | 40 (branched) | ~14 days | Not applicable | [8][9] |

| Drug | Clearance (PEGylated) | Clearance (Non-PEGylated) | Reference(s) |

| Peginterferon alfa-2a | >100-fold reduction in renal clearance | Standard renal clearance | [10] |

| Peginterferon alfa-2b | ~10-fold reduction in apparent clearance | 231 mL/h/kg | [10] |

| Pegfilgrastim | 14 mL/h/kg | 40 mL/h/kg | [11] |

Experimental Protocols

This section provides detailed methodologies for common PEGylation and characterization experiments.

Amine-Specific PEGylation with PEG-NHS Ester

This protocol describes a general procedure for the non-specific PEGylation of a protein using an N-hydroxysuccinimide (NHS) ester of PEG.

Materials:

-

Protein to be PEGylated

-

PEG-NHS ester (e.g., mPEG-SPA, mPEG-SBC)

-

Amine-free buffer (e.g., Phosphate Buffered Saline, PBS), pH 7.0-8.0

-

Quenching buffer (e.g., 1 M Tris-HCl or glycine), pH 7.5

-

Water-miscible organic solvent (e.g., DMSO or DMF)

Procedure:

-

Protein Preparation: Dissolve the protein in the amine-free buffer to a final concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer via dialysis or buffer exchange chromatography.

-

PEG-NHS Ester Solution Preparation: Immediately before use, dissolve the PEG-NHS ester in the organic solvent to a concentration of 10-20 mg/mL.

-

PEGylation Reaction: Add the PEG-NHS ester solution to the protein solution with gentle stirring. The molar ratio of PEG-NHS ester to protein is a critical parameter and typically ranges from 5:1 to 50:1. The reaction is usually carried out at room temperature for 30-60 minutes or at 4°C for 2-4 hours.

-

Quenching the Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 10-50 mM. The primary amines in the quenching buffer will react with any remaining unreacted PEG-NHS ester.

-

Purification: Remove unreacted PEG and by-products from the PEGylated protein using size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).

Cysteine-Specific PEGylation with PEG-Maleimide

This protocol outlines a site-specific PEGylation method targeting a free cysteine residue.

Materials:

-

Protein with an accessible free cysteine residue

-

PEG-Maleimide

-

Reaction buffer (e.g., PBS with 5 mM EDTA), pH 6.5-7.5

-

Reducing agent (optional, e.g., TCEP)

-

Quenching reagent (e.g., L-cysteine or β-mercaptoethanol)

Procedure:

-

Protein Preparation: Dissolve the protein in the reaction buffer. If the cysteine residue is in a disulfide bond, it may need to be reduced first using a mild reducing agent like TCEP.

-

PEGylation Reaction: Add a 2- to 10-fold molar excess of PEG-Maleimide to the protein solution. Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.

-

Quenching the Reaction: Add an excess of a free thiol-containing compound like L-cysteine to react with any unreacted PEG-Maleimide.

-

Purification: Purify the PEGylated protein from the reaction mixture using SEC or IEX.

Purification of PEGylated Proteins by Size-Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic radius. Since PEGylation increases the size of the protein, SEC is an effective method for separating PEGylated protein from the unreacted protein and smaller PEG reagents.

Protocol:

-

Equilibrate the SEC column (e.g., Superdex 200) with an appropriate buffer (e.g., PBS).

-

Load the quenched PEGylation reaction mixture onto the column.

-

Elute the sample with the equilibration buffer at a constant flow rate.

-

Collect fractions and monitor the protein elution profile using UV absorbance at 280 nm.

-

Analyze the collected fractions by SDS-PAGE to identify those containing the purified PEGylated protein.

Characterization of PEGylated Proteins

SDS-PAGE Analysis: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a common technique to qualitatively assess the outcome of a PEGylation reaction. The attachment of PEG increases the molecular weight of the protein, resulting in a slower migration and a higher apparent molecular weight on the gel.

Procedure:

-

Prepare SDS-PAGE gels with an appropriate acrylamide (B121943) concentration.

-

Mix samples of the un-PEGylated protein, the crude PEGylation reaction mixture, and the purified PEGylated protein with Laemmli sample buffer.

-

Heat the samples at 95°C for 5 minutes.

-

Load the samples onto the gel and run the electrophoresis.

-

Stain the gel with Coomassie Brilliant Blue or a similar stain to visualize the protein bands. A successful PEGylation will be indicated by the appearance of a new band at a higher molecular weight compared to the un-PEGylated protein.

MALDI-TOF Mass Spectrometry: Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry can be used to determine the molecular weight of the PEGylated protein and thus the degree of PEGylation (the number of PEG chains attached).

Procedure:

-

Prepare a matrix solution (e.g., sinapinic acid in acetonitrile/water/TFA).

-

Mix the purified PEGylated protein sample with the matrix solution.

-

Spot the mixture onto a MALDI target plate and allow it to dry.

-

Acquire the mass spectrum in the appropriate mass range. The mass difference between the PEGylated and un-PEGylated protein corresponds to the mass of the attached PEG chains.

Visualizing PEGylation Workflows and Mechanisms

General Experimental Workflow for Protein PEGylation

The following diagram illustrates the typical steps involved in a protein PEGylation experiment, from the initial reaction to the final characterization of the product.

Caption: General workflow for protein PEGylation.

Mechanism of Action: Peginterferon and the JAK-STAT Signaling Pathway

Peginterferon alfa is a widely used PEGylated drug for the treatment of chronic hepatitis B and C. It exerts its antiviral effects by activating the JAK-STAT signaling pathway, which leads to the transcription of numerous interferon-stimulated genes (ISGs) that establish an antiviral state in the cell.[12][13]

Caption: Peginterferon-α JAK-STAT signaling pathway.

Conclusion

PEGylation has established itself as a critical technology in the development of therapeutic proteins. By improving pharmacokinetics, enhancing stability, and reducing immunogenicity, PEGylation has enabled the successful clinical application of numerous protein-based drugs. The evolution from first-generation to site-specific second-generation PEGylation techniques has allowed for the creation of more homogenous and effective biotherapeutics. A thorough understanding of the underlying chemistry, coupled with robust purification and characterization methods, is essential for the successful development of PEGylated proteins. As the field continues to advance, novel PEG architectures and conjugation chemistries will likely lead to even more sophisticated and effective protein therapeutics.

References

- 1. Population pharmacokinetic analysis of certolizumab pegol in patients with Crohn's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The list of PEGylated drugs approved by FDA Up to 2024 | AxisPharm [axispharm.com]

- 3. FDA Approved PEGylated Drugs By 2025 | Biopharma PEG [biochempeg.com]

- 4. Pharmacokinetics of peginterferons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ClinPGx [clinpgx.org]

- 6. Pegfilgrastim - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. youtube.com [youtube.com]

- 9. go.drugbank.com [go.drugbank.com]

- 10. Pharmacokinetics and Pharmacodynamics of Peginterferon and Ribavirin: Implications for Clinical Efficacy in Treatment of Chronic Hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. Pegylated Interferon Alpha :: [hepatitis-c.webnode.page]

- 13. What is the mechanism of Interferon alfa? [synapse.patsnap.com]

An In-depth Technical Guide to the Safety and Handling of t-Butoxycarbonyl-PEG2-NHS Ester

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, safety protocols, and handling procedures for t-Butoxycarbonyl-PEG2-NHS ester (Boc-PEG2-NHS ester). Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining the integrity of the reagent for successful experimental outcomes in research and drug development applications.

Chemical and Physical Properties

This compound is a bifunctional crosslinker molecule. It features a t-Boc protecting group on one end and an N-hydroxysuccinimide (NHS) ester on the other, connected by a hydrophilic 2-unit polyethylene (B3416737) glycol (PEG) spacer. The NHS ester facilitates covalent bond formation with primary amines, while the Boc group provides a temporary block of an amine functionality, which can be removed under acidic conditions.[1][2] The PEG linker enhances the water solubility of the molecule.[1]

| Property | Value | Source(s) |

| Chemical Name | This compound | [1] |

| Synonyms | Boc-NH-PEG2-NHS, t-Boc-N-amido-PEG2-NHS ester | [3][4] |

| CAS Number | 2411681-93-9 / 2183440-73-3 | [1][5] |

| Molecular Formula | C16H25NO8 / C16H26N2O8 | [1][5] |

| Molecular Weight | 359.4 g/mol / 374.39 g/mol | [1][5] |

| Appearance | Liquid or Solid Powder | [3][6] |

| Purity | Typically ≥95% | [1][3] |

| Solubility | Soluble in DMSO, DMF | [3][7] |

| Storage Condition | -20°C, under desiccant, protected from light | [6][7][8] |

Note: Slight variations in formula and molecular weight may exist between different suppliers.

Hazard Identification and Safety Precautions

While some safety data sheets (SDS) classify this substance as non-hazardous, others indicate potential for irritation.[5][6] It is prudent to handle the compound with care, assuming it presents potential hazards.

| Hazard Type | Precautionary Measures and Required PPE | Source(s) |

| Eye Contact | May cause serious eye irritation. | [5] |

| Required PPE: Wear safety goggles or face protection. | [5][6] | |

| Skin Contact | May cause skin irritation. | [5] |

| Required PPE: Wear chemical-resistant gloves. | [5][6] | |

| Inhalation | Potential for harm if inhaled, though data is limited. | |

| Control Measure: Use only in a chemical fume hood. | [6] | |

| General Handling | ||

| Hygiene: Wash hands thoroughly after handling. Wash contaminated clothing before reuse. | [5][6] |

First Aid Procedures

In case of exposure, follow these immediate first aid measures.

| Exposure Route | First Aid Protocol | Source(s) |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, separating the eyelids with fingers. Remove contact lenses if present. Seek medical attention if irritation persists. | [5][6] |

| Skin Contact | Immediately wash the affected skin area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists. | [5][6] |

| Inhalation | Move the individual to fresh air. If symptoms persist or in severe cases, seek immediate medical attention. | [6] |

| Ingestion | Wash out the mouth with plenty of water for at least 15 minutes. Seek medical attention. | [6] |

Storage, Stability, and Handling

Proper storage and handling are critical to preserve the reactivity of the NHS ester moiety, which is highly susceptible to hydrolysis.

4.1 Storage

-

Temperature: Store vials at -20°C for long-term stability.[6][7]

-

Moisture Control: Store in a tightly sealed container with a desiccant.[7] The NHS ester is moisture-sensitive and will readily hydrolyze.[7]

-

Light: Protect from light to prevent degradation.[8]

4.2 Chemical Stability and Reactivity

-

NHS Ester Hydrolysis: The primary pathway for degradation is the hydrolysis of the NHS ester, which renders the molecule inactive for conjugation. This reaction is accelerated by moisture and neutral to basic pH conditions.[7][]

-

Reactivity with Amines: The NHS ester reacts efficiently with primary amines at a pH range of 7.2-8.5 to form stable, covalent amide bonds.[]

-

Boc Group Stability: The Boc protecting group is stable during the conjugation reaction but can be removed under mild acidic conditions to yield a free amine.[2][10]

-

Incompatible Materials: Avoid oxidizing agents.[6] Critically, avoid buffers that contain primary amines, such as Tris or glycine, as they will compete with the target molecule for reaction with the NHS ester.[7]

4.3 Handling Workflow

The following diagram outlines the standard workflow for handling Boc-PEG2-NHS ester in the laboratory.

Caption: Workflow for proper storage, preparation, and use.

Experimental Protocols

This section provides a detailed methodology for a typical bioconjugation experiment involving the labeling of a protein with Boc-PEG2-NHS ester.

5.1 Materials Required

-

Boc-PEG2-NHS ester

-

Protein or other amine-containing molecule for labeling

-

Amine-free reaction buffer (e.g., Phosphate-Buffered Saline (PBS), 0.1 M phosphate, pH 7.2-8.0)[7]

-

Anhydrous, amine-free dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)[11]

-

Quenching Buffer (optional, e.g., 1 M Tris-HCl, pH 7.5)[7]

-

Purification system (e.g., dialysis cassettes, spin desalting columns)[7]

5.2 Experimental Procedure

-

Buffer Preparation: Prepare the protein sample in an amine-free buffer like PBS. If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into PBS via dialysis or desalting column.[7]

-

Reagent Preparation:

-

Allow the vial of Boc-PEG2-NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.[7]

-

Immediately before use, dissolve the required amount of the reagent in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).[7] Do not prepare aqueous stock solutions for storage as the NHS ester will hydrolyze.[7][11]

-

-

Conjugation Reaction:

-

While stirring, add a calculated molar excess (e.g., 20-fold) of the dissolved Boc-PEG2-NHS ester solution to the protein solution.[7] The final concentration of the organic solvent should ideally not exceed 10% of the total reaction volume to avoid protein denaturation.[7]

-

Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.[7] Reaction times may vary depending on the specific protein and desired degree of labeling.[]

-

-

Quenching (Optional): To stop the reaction, a quenching buffer containing primary amines (like Tris or glycine) can be added to consume any unreacted NHS ester.

-

Purification: Remove unreacted Boc-PEG2-NHS ester and reaction byproducts (e.g., N-hydroxysuccinimide) from the labeled protein conjugate using dialysis or gel filtration (desalting column).[7]

-

Storage of Conjugate: Store the purified conjugate under conditions appropriate for the labeled protein.

5.3 Reaction Visualization

The diagrams below illustrate the intended conjugation reaction and the competing hydrolysis side-reaction.

Caption: Covalent bond formation with a primary amine.

Caption: Inactivation of the NHS ester by water.

Fire and Spill Management

6.1 Firefighting Measures

-

Suitable Extinguishing Media: Use dry powder or carbon dioxide extinguishers.[6]

-

Protective Equipment: Self-contained breathing apparatus and protective clothing should be worn by firefighting personnel.[6]

6.2 Spill Cleanup

-

Containment: Prevent the material from entering drains or water courses.[6]

-

Cleanup Procedure: Mix the spilled material with sand or another inert absorbent material. Sweep up the mixture and place it into a tightly closed container for disposal.[6]

-

Disposal: Arrange for disposal as special waste through a licensed disposal company, in accordance with local, regional, and national regulations.[6]

References

- 1. This compound, 2411681-93-9 | BroadPharm [broadpharm.com]

- 2. t-Boc-N-amido-PEG2-CH2CO2-NHS ester, 911102-04-0 | BroadPharm [broadpharm.com]

- 3. medkoo.com [medkoo.com]

- 4. purepeg.com [purepeg.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. broadpharm.com [broadpharm.com]

- 7. broadpharm.com [broadpharm.com]

- 8. researchgate.net [researchgate.net]

- 10. BOC-NH-PEG2-NH2, 153086-78-3 - Biopharma PEG [biochempeg.com]

- 11. lumiprobe.com [lumiprobe.com]

Methodological & Application

Protocol for Amine-Reactive Protein Labeling using t-Butoxycarbonyl-PEG2-NHS Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the covalent labeling of proteins with t-Butoxycarbonyl-PEG2-NHS (t-Boc-PEG2-NHS) ester. This reagent facilitates the introduction of a polyethylene (B3416737) glycol (PEG) spacer with a terminal t-Boc protected amine group onto proteins and other biomolecules containing primary amines. N-Hydroxysuccinimide (NHS) esters are widely utilized for their ability to efficiently react with primary amino groups, such as the side chain of lysine (B10760008) residues and the N-terminus of polypeptides, to form stable amide bonds.[1][][] The incorporation of a PEG linker can enhance the solubility and stability of the modified protein.[][4] The t-Boc protecting group provides a latent amine functionality that can be deprotected under acidic conditions for subsequent conjugation steps.[4] This methodology is valuable in various applications, including drug delivery, bioconjugation, and the development of diagnostic tools.[5][6]

Principle of the Reaction

The labeling reaction is based on the nucleophilic acyl substitution mechanism where the primary amine on the protein acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable, irreversible amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.[] The reaction is highly selective for primary amines at a slightly basic pH, which deprotonates the amino groups, increasing their nucleophilicity.[][7][8]

Materials and Reagents

-

t-Butoxycarbonyl-PEG2-NHS ester

-

Protein of interest

-

Amine-free buffer (e.g., 0.1 M sodium phosphate (B84403) buffer, pH 7.2-8.5 or 0.1 M sodium bicarbonate buffer, pH 8.3-8.5)[1][7]

-

Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)[1][7]

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)[1]

-

Purification column (e.g., gel filtration or desalting column)[1]

Experimental Protocol

This protocol provides a general guideline. Optimal conditions may vary depending on the specific protein and desired degree of labeling (DOL).

Preparation of Protein Solution

-